(1S)-1-cycloheptylethan-1-amine hydrochloride
Overview
Description
“(1S)-1-cycloheptylethan-1-amine hydrochloride” is likely a compound that contains a cycloheptane ring, an ethyl group, and an amine group. The “1S” denotes the stereochemistry of the compound, indicating that it is a chiral molecule. The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amine compounds to increase their solubility in water .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the addition of the ethyl group and the amine group. This could potentially be achieved through a series of reactions including cyclization, alkylation, and amination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered cycloheptane ring, with an ethyl group and an amine group attached. The “1S” configuration indicates that the compound is chiral, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties. The cycloheptane ring could contribute to hydrophobicity, while the amine could contribute to hydrophilicity .Scientific Research Applications
Environmental Remediation
Amine-containing sorbents, similar to (1S)-1-cycloheptylethan-1-amine hydrochloride, have been identified as potential solutions for the removal of persistent and mobile fluoro-organic chemicals, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The removal efficiency of PFAS by these aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests that designing next-generation sorbents should consider these factors for enhanced PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).
Material Science and Polymer Chemistry
In the field of material science, amine-functionalized compounds are crucial for developing innovative materials. For example, PEGylated poly(amidoamine) dendrimers, which share functional similarities with (1S)-1-cycloheptylethan-1-amine hydrochloride, have been highlighted for their efficacy in enhancing the solubility of hydrophobic drugs, reducing systemic cytotoxicity, and facilitating DNA transfection, siRNA delivery, and tumor targeting. This demonstrates the importance of functional group modification in improving biocompatibility and efficacy of dendrimers in drug delivery systems (Luong et al., 2016).
Biochemistry and Biomedical Applications
Amine-functionalized surfaces, generated through plasma methods, have shown significant promise for biomolecule immobilization and cell colonization. These surfaces, which can be fabricated to contain reactive chemical groups such as amines, provide a bio-specific response that is crucial for medical implants, tissue engineering, and other biomedical applications. The ability of these surfaces to support cell colonization emphasizes the role of surface chemistry in biomedical engineering (Siow et al., 2006).
Carbon Capture and Storage
Amine-functionalized metal–organic frameworks (MOFs) represent a significant advancement in carbon capture technology. Due to the strong interaction between CO2 and basic amino functionalities, these MOFs have shown extremely high CO2 sorption capacity at low pressures, underscoring the potential of amino-functionalized compounds in addressing environmental challenges related to greenhouse gas emissions (Lin et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-cycloheptylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQXHLLVKOQFI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cycloheptylethan-1-amine hydrochloride | |
CAS RN |
177859-53-9 | |
Record name | (1S)-1-cycloheptylethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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